

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl stearate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl stearate, more commonly known as N-hydroxysuccinimide (NHS) stearate, is a pivotal reagent in modern bioconjugation and drug delivery systems. Its unique amphiphilic structure, featuring a long, lipophilic stearate tail and a highly reactive amine-specific NHS ester headgroup, enables the stable anchoring of molecules to lipid-based structures like liposomes and nanoparticles, and the covalent modification of proteins and peptides. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, key applications, and detailed experimental protocols. Quantitative data on reaction kinetics and stability are presented to assist in experimental design and optimization, ensuring efficient and reproducible results in research and development settings.

Core Chemical and Physical Properties

2,5-Dioxopyrrolidin-1-yl stearate is a fatty acid activated with an N-hydroxysuccinimide ester. [1] This structure allows it to react efficiently with primary amines under physiological to slightly alkaline conditions. [2] The stearate chain provides a strong hydrophobic anchor, making it ideal for incorporation into lipid bilayers.

Property	Value	Source
IUPAC Name	(2,5-dioxopyrrolidin-1-yl) octadecanoate	[3]
Synonyms	N-Succinimidyl Stearate, Stearic acid NHS-ester	[3][4]
CAS Number	14464-32-5	[3][4]
Molecular Formula	C ₂₂ H ₃₉ NO ₄	[3][4]
Molecular Weight	381.56 g/mol	[3][4]
Solubility	Insoluble in water; Soluble in organic solvents (DMSO, DMF)	[2]
Purity	≥98% (Commercially available)	[4]
Storage	4°C under dry conditions	[4]

Mechanism of Action: Amine-Reactive Conjugation

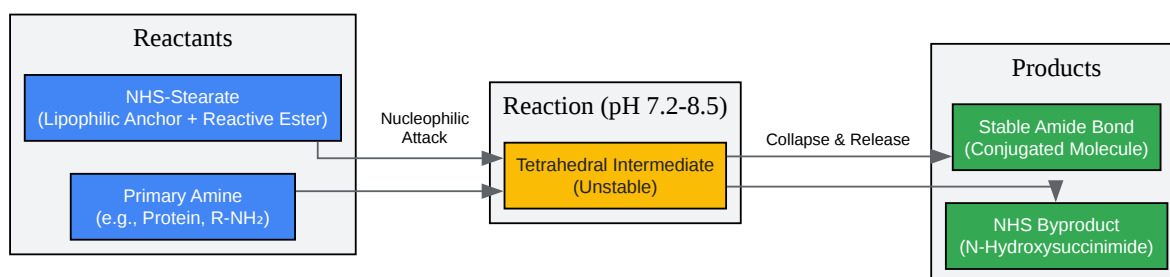
The utility of NHS-stearate is centered on the reactivity of the N-hydroxysuccinimide ester toward primary amines (-NH₂). This reaction is a cornerstone of bioconjugation chemistry.[5]

The process involves two main steps:

- **Nucleophilic Attack:** The primary amine, typically from the N-terminus of a polypeptide or the ε-amino group of a lysine residue, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester.[6]
- **Amide Bond Formation:** This attack forms a transient tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide (NHS) moiety is released as a stable leaving group, resulting in the formation of a highly stable amide bond.[2][7]

This reaction is most efficient at a pH range of 7.2 to 8.5.[2][7] At lower pH, the amine group is protonated and less nucleophilic, slowing the reaction.[8] At higher pH, the competing reaction

—hydrolysis of the NHS ester—becomes significantly faster, reducing conjugation efficiency.[5]
[7]



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Caption: Reaction mechanism of NHS-stearate with a primary amine.

Quantitative Data: Reaction Kinetics and Stability

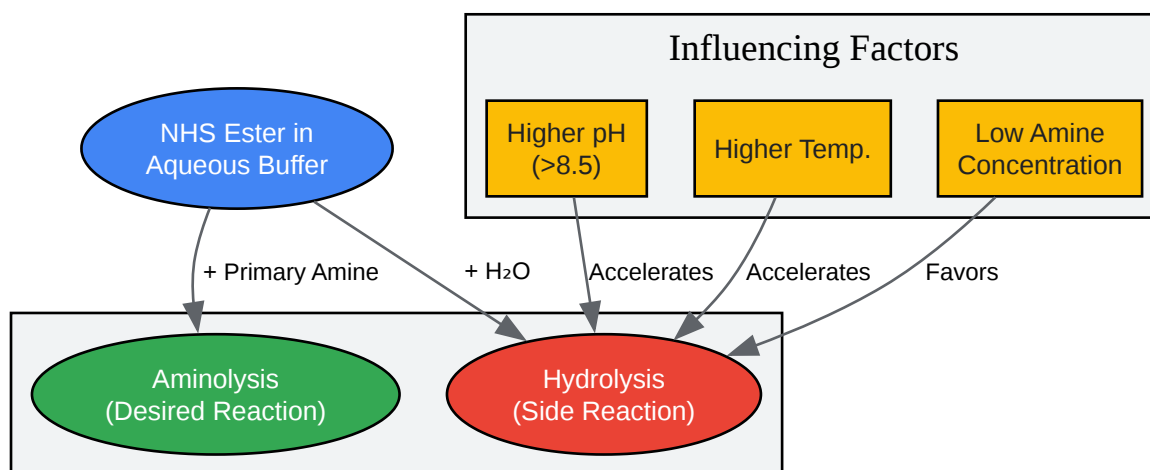
The efficiency of conjugation reactions with NHS esters is critically dependent on the competition between aminolysis (the desired reaction) and hydrolysis (the primary side reaction).[6] The stability of the NHS ester is often expressed as its half-life ($t_{1/2}$) in aqueous solution.

Table 1: Half-life of NHS Esters vs. pH and Temperature This data provides a general guideline for the stability of the NHS ester functional group under various common laboratory conditions.

pH	Temperature (°C)	Half-life (t _{1/2})	Reference
7.0	0	4 - 5 hours	[2][5]
7.0	25	~7 hours	[5]
8.0	25	~1 hour	[5]
8.6	4	10 minutes	[2][5]

Key Considerations:

- **Hydrolysis:** The rate of hydrolysis increases significantly with pH.[2][5] This reaction liberates NHS, which can be monitored spectrophotometrically by an increase in absorbance at 260 nm.[5][9]
- **Buffer Choice:** Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible as they will compete for reaction with the NHS ester.[2] Recommended buffers include phosphate (PBS), borate, or carbonate/bicarbonate.[2][5]
- **Concentration:** The hydrolysis reaction is a greater concern in dilute protein solutions, where the concentration of target amines is low.[2]



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Caption: Competing reaction pathways for NHS esters in aqueous solution.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general framework for conjugating NHS-stearate to a protein. Optimization is often required based on the specific protein and desired degree of labeling.

Materials:

- Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5).[\[8\]](#)[\[10\]](#)
- **2,5-Dioxopyrrolidin-1-yl stearate.**
- Anhydrous organic solvent (DMSO or DMF).[\[2\]](#)[\[11\]](#)
- Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).[\[2\]](#)
- Purification column (e.g., Sephadex G-25 gel filtration).[\[11\]](#)

Methodology:

- Prepare Protein: Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[\[11\]](#)
- Prepare NHS-Stearate Stock: Immediately before use, dissolve the NHS-stearate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[\[12\]](#)
- Conjugation Reaction:
 - Slowly add a calculated molar excess of the NHS-stearate stock solution to the stirring protein solution. A starting point is often a 5- to 20-fold molar excess of the reagent over the protein.[\[10\]](#)

- The final concentration of organic solvent should typically be less than 10% to avoid protein denaturation.[2]
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-stearate. Incubate for 15-30 minutes.
- Purification: Remove excess, unreacted, and hydrolyzed reagent from the protein conjugate using gel filtration, dialysis, or another suitable chromatographic technique.[8][11] The first fraction to elute typically contains the labeled protein.[11]
- Characterization: Confirm the success of the conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

Protocol for Liposome Surface Functionalization

This protocol describes the incorporation of a lipid-PEG-NHS conjugate into liposomes, followed by conjugation to an amine-containing ligand (e.g., an antibody or peptide). This is a common strategy for creating targeted drug delivery vehicles.[13]

Materials:

- Lipids (e.g., DSPC, Cholesterol) and a functionalized lipid (e.g., DSPE-PEG-COOH).[13]
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[13]
- Amine-containing ligand (e.g., antibody).
- Chloroform or other suitable organic solvent.
- Hydration buffer (e.g., PBS, pH 7.4).[14]
- Reaction Buffer (e.g., HEPES or Borate buffer, pH 8.0).

Methodology:

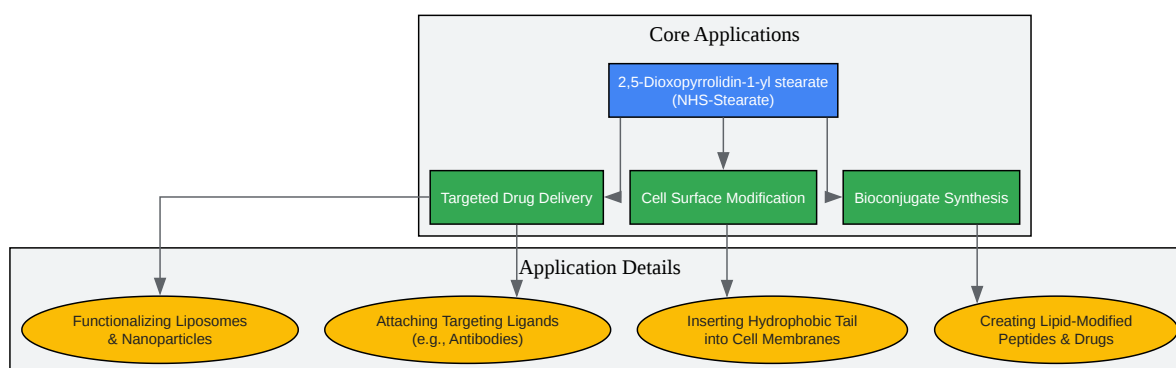
- Liposome Formulation:

- Co-dissolve the primary lipids (e.g., DSPC, cholesterol) and the carboxyl-terminated PEG-lipid (e.g., DSPE-PEG-COOH) in chloroform at the desired molar ratio.[\[13\]](#)
- Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen followed by vacuum desiccation.
- Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing above the lipid phase transition temperature to form multilamellar vesicles.[\[14\]](#)
- Extrude the suspension through polycarbonate membranes (e.g., 100 nm pores) to produce unilamellar liposomes of a defined size.[\[14\]](#)
- Activation of Carboxyl Groups:
 - To the liposome suspension, add EDC and NHS (often a 2- to 5-fold molar excess over the DSPE-PEG-COOH).
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming liposomes decorated with reactive NHS esters.[\[13\]](#)
- Ligand Conjugation:
 - Add the amine-containing ligand (e.g., antibody) to the activated liposome suspension.
 - Adjust the pH to 7.5-8.5 if necessary.
 - Incubate for 2-4 hours at room temperature with gentle mixing.[\[14\]](#)
- Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.
- Characterization: Analyze the final immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., via protein assay).[\[14\]](#)

Key Applications in Research and Drug Development

The dual-functionality of **2,5-Dioxopyrrolidin-1-yl stearate** makes it a versatile tool for a range of advanced applications.

- **Targeted Drug Delivery:** The primary application involves functionalizing liposomes and lipid nanoparticles.^{[13][15]} By conjugating targeting ligands (antibodies, peptides, aptamers) to the surface of these nanocarriers, they can be directed to specific cells or tissues, such as tumors that overexpress certain receptors.^[16]
- **Cell Surface Modification:** The stearate tail can spontaneously insert into the plasma membrane of living cells, leaving the reactive NHS ester exposed to the extracellular environment. This allows for the direct "tagging" of cell surfaces or the covalent attachment of molecules to study cellular interactions.
- **Synthesis of Bioconjugates:** It is used in the synthesis of N-acyl amino acids and other lipidated biomolecules.^[1] These modifications can improve the pharmacokinetic properties of peptide or small molecule drugs by promoting association with albumin or enhancing membrane permeability.^[6]
- **Immobilization of Biomolecules:** The reagent can be used to immobilize amine-containing proteins or other ligands onto hydrophobic surfaces for applications in biosensors and affinity purification.^[2]



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Caption: Logical relationship of NHS-stearate to its key applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl stearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014465#what-is-2-5-dioxopyrrolidin-1-yl-stearate]

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